molecular formula C2H6ClO2PS B586532 Dimethyl Chlorothiophosphate-D6 CAS No. 19262-97-6

Dimethyl Chlorothiophosphate-D6

Cat. No.: B586532
CAS No.: 19262-97-6
M. Wt: 166.588
InChI Key: XFBJRFNXPUCPKU-WFGJKAKNSA-N
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Description

Dimethyl Chlorothiophosphate-D6 is a deuterated analog of Dimethyl Chlorothiophosphate, an organophosphorus compound. It is primarily used as an intermediate in the synthesis of pesticides and plasticizers. The compound contains sulfur and chlorine atoms bonded to a central phosphorus atom, making it a versatile reagent in various chemical reactions .

Scientific Research Applications

Dimethyl Chlorothiophosphate-D6 has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds.

    Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of pesticides and plasticizers.

Safety and Hazards

This material is a strong irritant to the eyes, skin, and mucous membranes . It may burn but does not ignite readily . It may ignite combustibles (wood, paper, oil, etc.) . It is classified as a poison and corrosive . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Chlorothiophosphate-D6 can be synthesized through the reaction of Dimethyl Phosphite with Sulfur Chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

(CH3O)2P+SCl2(CH3O)2P(S)Cl(CH_3O)_2P + SCl_2 \rightarrow (CH_3O)_2P(S)Cl (CH3​O)2​P+SCl2​→(CH3​O)2​P(S)Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or crystallization techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Chlorothiophosphate-D6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form Dimethyl Phosphorothioate.

    Reduction: Reduction reactions can convert it to Dimethyl Phosphite.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.

Major Products

Mechanism of Action

The mechanism of action of Dimethyl Chlorothiophosphate-D6 involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can inhibit certain enzymes by phosphorylating serine residues in their active sites, thereby affecting their activity. This mechanism is particularly relevant in the context of pesticide action, where enzyme inhibition leads to the death of pests .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl Chlorothiophosphate
  • Diethyl Chlorothiophosphate
  • Methyl Dichlorophosphate

Uniqueness

Dimethyl Chlorothiophosphate-D6 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This property allows researchers to trace the compound’s metabolic pathways and interactions in biological systems more accurately compared to its non-deuterated counterparts.

Properties

CAS No.

19262-97-6

Molecular Formula

C2H6ClO2PS

Molecular Weight

166.588

IUPAC Name

chloro-sulfanylidene-bis(trideuteriomethoxy)-$l^{5}

InChI

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3

InChI Key

XFBJRFNXPUCPKU-WFGJKAKNSA-N

SMILES

COP(=S)(OC)Cl

Synonyms

Phosphorochloridothioic Acid O,O-Dimethyl Ester-D6;  _x000B_Methyl Phosphorochloridothioate-D6 ((MeO)2ClPS) (6CI,7CI);  Chlorodimethoxyphosphine Sulfide-D6;  Dimethoxy Thiophosphonyl Chloride-D6;  Dimethyl Chlorophosphorothioate-D6;  Dimethyl Chlorothionophosph

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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